(3S)-4-(4-imidazol-1-yl-6-methyl-5-nitropyrimidin-2-yl)-3-methylmorpholine
Overview
Description
T-902611 (Free base) is a chemical compound with the molecular formula C13H16N6O3 and a molecular weight of 304.31 g/mol . It is known for its potential use as a cytomegalovirus replication inhibitor . The compound is characterized by its unique structure, which includes a morpholine ring and a nitro-substituted pyrimidine moiety .
Preparation Methods
. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound can be synthesized through a series of organic reactions involving common reagents and catalysts . Industrial production methods are also not publicly available, but it is likely that the synthesis involves large-scale organic synthesis techniques.
Chemical Reactions Analysis
T-902611 (Free base) undergoes various chemical reactions, including:
Oxidation: The nitro group on the pyrimidine ring can undergo oxidation reactions under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
T-902611 (Free base) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of T-902611 (Free base) involves its interaction with specific molecular targets in the cytomegalovirus replication pathway . The compound inhibits the replication of the virus by interfering with the function of viral enzymes and proteins . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound disrupts the viral DNA synthesis process .
Comparison with Similar Compounds
T-902611 (Free base) can be compared with other similar compounds, such as:
T-0902611: Another cytomegalovirus replication inhibitor with a similar structure and mechanism of action.
The uniqueness of T-902611 (Free base) lies in its specific combination of a morpholine ring and a nitro-substituted pyrimidine moiety, which gives it distinct chemical and biological properties .
Properties
CAS No. |
350595-60-7 |
---|---|
Molecular Formula |
C13H16N6O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(3S)-4-(4-imidazol-1-yl-6-methyl-5-nitropyrimidin-2-yl)-3-methylmorpholine |
InChI |
InChI=1S/C13H16N6O3/c1-9-7-22-6-5-18(9)13-15-10(2)11(19(20)21)12(16-13)17-4-3-14-8-17/h3-4,8-9H,5-7H2,1-2H3/t9-/m0/s1 |
InChI Key |
FCIGOVAQWMOIDY-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])C |
SMILES |
CC1COCCN1C2=NC(=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])C |
Canonical SMILES |
CC1COCCN1C2=NC(=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
T-0902611, T-2611, T-611, T-902611, T0902611, T2611, T611, T902611, T 0902611, T 2611, T 611, T 902611 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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